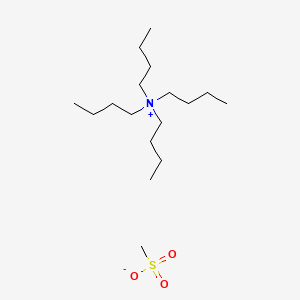

Tetrabutylammonium methanesulfonate

描述

Tetrabutylammonium methanesulfonate is a quaternary ammonium salt with the chemical formula [CH3CH2CH2CH2]4N (CH3SO3). It is commonly used in organic synthesis and electrochemistry due to its unique properties. The compound appears as a crystalline solid with a melting point of 78-80°C and is soluble in water and organic solvents .

准备方法

Synthetic Routes and Reaction Conditions

Tetrabutylammonium methanesulfonate can be synthesized through the reaction of tetrabutylammonium bromide with dimethyl sulfite. The reaction is carried out at a temperature of 110-115°C under an inert gas atmosphere (nitrogen) in a sealed reaction vessel. The reaction mixture is stirred for 96 hours, and the product is then isolated by vacuum distillation .

Industrial Production Methods

In industrial settings, the synthesis of tetrabutylammonium methanesulphonate follows similar procedures but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified through recrystallization to remove any impurities .

化学反应分析

Nucleophilic Substitution Reactions

Tetrabutylammonium methanesulfonate participates in nucleophilic substitution reactions, where the methanesulfonate group (CHSO) is replaced by nucleophiles such as halides (Cl, Br, I), cyanides (CN), or alkoxides (RO). These reactions typically occur in polar solvents like water, methanol, or acetonitrile at temperatures ranging from 25–100°C .

Table 1: Representative Nucleophilic Substitutions

| Nucleophile | Reaction Conditions | Major Product |

|---|---|---|

| NaCN | 60°C, methanol | Tetrabutylammonium cyanide + Methanesulfonic acid |

| KBr | RT, acetonitrile | Tetrabutylammonium bromide + Methanesulfonic acid |

| NaOCH | 80°C, water | Tetrabutylammonium methoxide + Methanesulfonic acid |

Hydrolysis Reactions

Under acidic or basic conditions, this compound undergoes hydrolysis to yield tetrabutylammonium hydroxide and methanesulfonic acid :

This reaction is critical in applications requiring pH-sensitive ionic environments, such as electrochemical systems .

Phase-Transfer Catalysis (PTC)

This compound enhances reaction rates in multiphase systems by shuttling reactants between aqueous and organic phases. For example, in the reaction of decyl methanesulfonate with sodium bromide, its catalytic activity is influenced by phase behavior:

Table 2: Catalytic Efficiency Under Different Phase Conditions

| Phase System | Temperature Sensitivity | Stirring Speed Impact | Catalytic Activity |

|---|---|---|---|

| O + L + W (Triphase) | Low | Low | High |

| O + W (Biphase) | High | High | Moderate |

The presence of co-catalysts (e.g., other quaternary ammonium salts) further increases activity by stabilizing interfacial interactions .

Redox Reactions

While less common, this compound can engage in redox reactions, particularly in electrochemical applications. Its methanesulfonate anion acts as a charge carrier in ionic liquids, contributing to high ionic conductivity in energy storage devices .

Interfacial Reaction Mechanisms

Studies demonstrate that catalysis by this compound occurs at microinterfaces formed in emulsions or microemulsions. This mechanism is critical in systems like triphase (oil-rich, liquid, aqueous) reactions, where the compound lowers activation energy by stabilizing transition states .

科学研究应用

Catalysis in Organic Synthesis

TBAOMs serve as an effective catalyst in numerous organic reactions. Their ability to facilitate phase transfer reactions enhances the efficiency of chemical processes.

- Phase Transfer Catalyst : TBAOMs are utilized to promote reactions between reactants in different phases (e.g., organic and aqueous phases). This is particularly beneficial in nucleophilic substitutions and oxidation reactions.

Table 1: Summary of Catalytic Applications

| Reaction Type | Role of TBAOMs | Reference |

|---|---|---|

| Nucleophilic Substitution | Enhances reaction rates | |

| Oxidation Reactions | Facilitates electron transfer | |

| Esterification Reactions | Increases yield |

Electrochemical Applications

TBAOMs have been investigated for their role in electrochemistry, particularly in the deposition of metals from ionic solutions.

- Metal Electrodeposition : Research has shown that TBAOMs can be used to deposit metals like indium from solutions, demonstrating its effectiveness in electroplating processes.

Case Study: Indium Electrodeposition

- A study explored the electrochemical behavior of indium(III) methanesulfonate using TBAOMs as a supporting electrolyte. The results indicated improved deposition rates at controlled temperatures, highlighting TBAOMs' role in enhancing metal deposition efficiency .

Surfactant Properties

TBAOMs exhibit surfactant characteristics, making them useful in various formulations.

- Emulsifying Agent : In formulations requiring stabilization of emulsions, TBAOMs help reduce surface tension, facilitating the mixing of immiscible liquids.

Table 2: Surfactant Properties

| Property | Value | Application |

|---|---|---|

| Surface Tension Reduction | Significant | Emulsion stabilization |

| Compatibility with Solvents | High | Versatile formulation applications |

Biochemical Applications

TBAOMs have been studied for their influence on biochemical systems, particularly in solubilizing bioactive molecules.

- Bioactive Molecule Interaction : Research indicates that TBAOMs can enhance the solubility and stability of certain bioactive compounds in aqueous solutions, promoting better interaction with biological systems .

Case Study: Physicochemical Studies

- A study conducted physicochemical investigations on bioactive molecules in aqueous solutions containing TBAOMs, revealing insights into molecular interactions at various temperatures .

Pharmaceutical Applications

TBAOMs are being explored for their potential use in drug formulation and delivery systems.

- Drug Solubilization : The compound's ability to improve solubility can be crucial for formulating drugs that are poorly soluble in water.

Table 3: Pharmaceutical Applications

作用机制

The mechanism of action of tetrabutylammonium methanesulphonate involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of ions or molecules from one phase to another, thereby increasing the reaction rate. The compound’s quaternary ammonium group interacts with the reactants, stabilizing transition states and lowering the activation energy of the reaction .

相似化合物的比较

Similar Compounds

- Tetrabutylammonium bromide

- Tetrabutylammonium iodide

- Tetrabutylammonium fluoride

- Tetrabutylammonium hydroxide

Uniqueness

Compared to other tetrabutylammonium salts, tetrabutylammonium methanesulphonate is unique due to its methanesulphonate group, which imparts different solubility and reactivity characteristics. It is more soluble in polar solvents and can participate in a wider range of chemical reactions .

生物活性

Tetrabutylammonium methanesulfonate (TBMS) is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and toxicology. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of TBMS's biological effects.

- Chemical Formula : C₁₇H₃₉N₁O₃S

- CAS Number : 65411-49-6

- Molecular Weight : 331.57 g/mol

TBMS is primarily used as an ionic liquid and has been studied for its effects on various biological systems. Its structure allows it to interact with cellular membranes and proteins, influencing biological processes.

Antimicrobial Properties

Research has indicated that TBMS exhibits antimicrobial activity against a range of pathogens. For instance, studies have shown that TBMS can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains often exceed 500 μM, indicating a moderate level of antimicrobial effectiveness .

Cytotoxicity and Cell Viability

The cytotoxic effects of TBMS have been evaluated in several cell lines, including HeLa and U937 cells. In these studies, exposure to TBMS resulted in reduced cell viability at higher concentrations. Specifically, a 48-hour exposure to concentrations above 70 μM was found to significantly impair cell proliferation .

Table 1: Cytotoxic Effects of TBMS on Various Cell Lines

| Cell Line | Concentration (μM) | Viability (%) |

|---|---|---|

| HeLa | 70 | 45 |

| U937 | 100 | 30 |

| MCF-7 | 50 | 60 |

Genetic Mutations

TBMS is categorized under alkyl-substituted sulfonates, which are known to induce genetic mutations in cells. Studies have shown that exposure to TBMS can lead to significant genetic alterations, raising concerns about its use in certain applications .

Cold Plasma Processing

A notable study investigated the use of TBMS in conjunction with cold plasma treatment on monocytic THP-1 cells. The results demonstrated that short-term exposure to cold plasma enhanced cell growth and metabolic activity, indicating a potential therapeutic application for TBMS in regenerative medicine .

Electrochemical Applications

In electrochemical studies, TBMS was utilized as a supporting electrolyte in indium electrodeposition processes. The presence of TBMS improved the deposition efficiency and stability of the indium layer, showcasing its utility beyond biological applications .

Toxicological Considerations

Despite its potential applications, TBMS poses several health risks:

属性

IUPAC Name |

methanesulfonate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.CH4O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYYGJAYKIYARQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H39NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30984026 | |

| Record name | N,N,N-Tributylbutan-1-aminium methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65411-49-6 | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65411-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium methanesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065411496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Tributylbutan-1-aminium methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。